L-Carnosine

Vue d'ensemble

Description

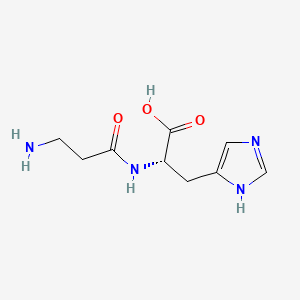

La carnosine, également connue sous le nom de bêta-alanyl-L-histidine, est une molécule dipeptide composée des acides aminés bêta-alanine et histidine. Elle est fortement concentrée dans les tissus musculaires et cérébraux et a été découverte pour la première fois par le chimiste russe Vladimir Gulevich. La carnosine est naturellement produite dans le foie à partir de la bêta-alanine et de l'histidine et est répandue dans la viande, mais pas dans les sources végétales .

Applications De Recherche Scientifique

Carnosine has a wide range of scientific research applications:

Chemistry: Used as a buffer in biochemical experiments due to its pH-buffering capacity.

Biology: Acts as an antioxidant and anti-glycation agent, protecting cells from oxidative stress and glycation damage.

Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, diabetes, and cardiovascular diseases.

Mécanisme D'action

Target of Action

L-Carnosine, also known as Carnosine, is a naturally occurring endogenous dipeptide . It primarily targets reactive oxygen and nitrogen species, pro-inflammatory mediators, and aberrant proteins . It also modulates cells in the peripheral (macrophages) and brain (microglia) immune systems .

Mode of Action

This compound interacts with its targets through a multimodal mechanism of action. It detoxifies reactive oxygen and nitrogen species, down-regulates the production of pro-inflammatory mediators, inhibits the formation of aberrant proteins, and modulates immune cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been reported to restore mitochondrial functioning, prevent Zn-ion toxicity, and counteract amyloid-b aggregation . It also activates the Akt/mTOR/S6K signaling pathway, promoting cell proliferation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice. It was found that the pharmacokinetics of this compound were similar in serum and brain after intravenous injection . .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to suppress many of the biochemical changes that accompany aging . It can improve overall working memory, attention span, mental clarity & focus, and reduce fatigue during extended periods of studying/work . Studies have also shown that this compound plays a part in promoting neurogenesis, which is the growth of new neurons and the connections (synapses) that allow them to communicate with each other .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound can be facilitated by higher temperature, lower pH, and increasing substrate loadings . Moreover, the presence of divalent metal ions, such as MnCl2, can strongly promote the synthetic activity of enzymes involved in this compound synthesis .

Analyse Biochimique

Biochemical Properties

L-Carnosine is involved in various biochemical reactions. It has been suggested to be involved in acid–base balance, antioxidant defense, and scavenging of lipid peroxidation products . It has direct antioxidant action, ability to modulate the endogenous antioxidant system, to scavenge NO, metal-chelating, telomerase-like activity, chaperone activity, immunomodulation, and protein carbonyl formation inhibition .

Cellular Effects

This compound affects glucose metabolism in the brain by reducing neuroglycopenia (low blood sugar) which can lead to cognitive impairment . It also has beneficial effects on neuronal signaling and cerebral functions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is able to scavenge free radicals or donate hydrogen ions . It also has the ability to modulate the endogenous antioxidant system .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being studied. It is known that this compound has a direct antioxidant action and the ability to modulate the endogenous antioxidant system .

Metabolic Pathways

This compound is involved in various metabolic pathways. Beta-alanine, a product of pyrimidine catabolism, and histidine, an essential amino acid, are synthesized to form this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are still being studied. It is known that supplementing just beta-alanine effectively increases the intramuscular concentration of this compound .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being studied. It is known that this compound has beneficial effects on neuronal signaling and cerebral functions .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La carnosine est synthétisée par liaison de la bêta-alanine et de la L-histidine par une réaction catalysée par l'enzyme carnosine synthase. Cette réaction dépend de l'ATP et aboutit à la formation de carnosine et d'eau .

Méthodes de production industrielle : La production industrielle de carnosine implique souvent une synthèse enzymatique utilisant la carnosine synthase. Les conditions optimales pour cette réaction enzymatique comprennent une température de 45°C et un pH de 9,0. L'enzyme utilisée dans ce processus se caractérise par sa remarquable tolérance et stabilité au pH .

Analyse Des Réactions Chimiques

Types de réactions : La carnosine subit diverses réactions chimiques, notamment :

Oxydation : La carnosine agit comme un antioxydant, en piégeant les espèces réactives de l'oxygène.

Réduction : Elle peut réduire la formation de produits finaux de glycation avancée.

Substitution : La carnosine peut réagir avec les aldéhydes pour former des adduits stables, empêchant les réactions nocives dans l'organisme.

Réactifs et conditions communs : Les réactifs courants utilisés dans les réactions de la carnosine comprennent les oxydants comme le peroxyde d'hydrogène et les réducteurs comme le borohydrure de sodium. Les réactions se produisent généralement dans des conditions physiologiques, telles qu'une plage de pH de 6,8 à 7,4 .

Principaux produits formés : Les principaux produits formés à partir des réactions de la carnosine comprennent les adduits carnosine-aldéhyde et les produits finaux de glycation réduits .

4. Applications de la recherche scientifique

La carnosine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme tampon dans les expériences biochimiques en raison de sa capacité de tamponnage du pH.

Biologie : Agit comme un antioxydant et un agent anti-glycation, protégeant les cellules du stress oxydatif et des dommages de glycation.

Médecine : Elle est étudiée pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives, le diabète et les maladies cardiovasculaires.

5. Mécanisme d'action

La carnosine exerce ses effets par le biais de plusieurs mécanismes :

Activité antioxydante : Elle piège les espèces réactives de l'oxygène et de l'azote, réduisant le stress oxydatif.

Anti-glycation : La carnosine inhibe la formation de produits finaux de glycation avancée, qui sont impliqués dans le vieillissement et les maladies chroniques.

Chélation des métaux : Elle se lie aux ions métalliques, empêchant les dommages oxydatifs catalysés par les métaux.

Neuroprotection : La carnosine module la signalisation neuronale et protège contre les dommages neurodégénératifs en réduisant l'inflammation et le stress oxydatif.

Comparaison Avec Des Composés Similaires

La carnosine appartient à une famille de dipeptides histidyliques, notamment :

Ansérine : Présente chez les oiseaux et les poissons, elle est méthylée au niveau du Nπ de l'imidazole.

Balénine : Présente chez les mammifères marins et les reptiles, méthylée au niveau du Nτ de l'histidine.

Unicité de la carnosine : La carnosine est unique en raison de sa forte concentration dans les tissus humains, en particulier dans les muscles et le cerveau. Ses propriétés multifonctionnelles, notamment ses activités antioxydantes, anti-glycation et de chélation des métaux, en font un composé polyvalent avec un potentiel thérapeutique significatif .

Propriétés

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOVPNPJLQNMDC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1370422-07-3 | |

| Record name | L-Histidine, β-alanyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370422-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80879594 | |

| Record name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Carnosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

384 mg/mL | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

305-84-0 | |

| Record name | L-Carnosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Histidine, .beta.-alanyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carnosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HO6PVN24W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253 - 256 °C | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.